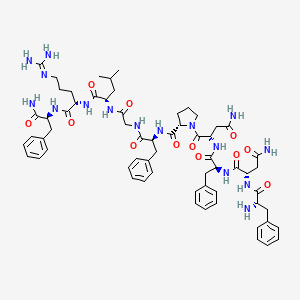

Kiss2 peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H84N16O12 |

|---|---|

Molecular Weight |

1257.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanediamide |

InChI |

InChI=1S/C63H84N16O12/c1-37(2)29-45(58(87)73-43(25-15-27-70-63(68)69)57(86)74-44(54(67)83)31-39-19-9-4-10-20-39)72-53(82)36-71-56(85)46(32-40-21-11-5-12-22-40)77-61(90)50-26-16-28-79(50)62(91)49(35-52(66)81)78-59(88)47(33-41-23-13-6-14-24-41)76-60(89)48(34-51(65)80)75-55(84)42(64)30-38-17-7-3-8-18-38/h3-14,17-24,37,42-50H,15-16,25-36,64H2,1-2H3,(H2,65,80)(H2,66,81)(H2,67,83)(H,71,85)(H,72,82)(H,73,87)(H,74,86)(H,75,84)(H,76,89)(H,77,90)(H,78,88)(H4,68,69,70)/t42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

OPHCETYYIZKRLA-YKPIBRNVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |

Origin of Product |

United States |

Foundational & Exploratory

The Evolutionary Trajectory of the Kiss2 Gene in Vertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the kisspeptin signaling system, initially recognized for its role in suppressing cancer metastasis, has revolutionized our understanding of reproductive neuroendocrinology. While the Kiss1 gene and its product, kisspeptin, have been extensively studied, particularly in mammals, the evolutionary history and functional significance of its paralog, Kiss2, are less completely understood. This technical guide provides a comprehensive overview of the evolution of the Kiss2 gene across the vertebrate lineage. It details its discovery, distribution, functional divergence from Kiss1, and the ultimate loss or modification of the gene in certain taxa. This document synthesizes current research to offer a detailed resource for professionals in reproductive biology, neuroscience, and pharmacology, highlighting key experimental methodologies and presenting quantitative data for comparative analysis.

Introduction: The Emergence of a Second Kisspeptin

The kisspeptin system, a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis, was initially thought to be governed by a single ligand-receptor pair: kisspeptin (encoded by Kiss1) and its receptor, GPR54 (also known as KISS1R).[1][2][3] However, research in non-mammalian vertebrates revealed a more complex picture. In 2009, a paralogous gene, termed Kiss2, was identified in the brain of amphibians.[4][5][6] This discovery was soon followed by the identification of Kiss2 in other vertebrate lineages, including fish.[7]

Synteny analysis confirmed that Kiss1 and Kiss2 are paralogous genes, likely arising from the two rounds of whole-genome duplication (1R and 2R) that occurred early in vertebrate evolution.[8][9][10] This duplication event also gave rise to multiple kisspeptin receptor genes in non-mammalian species, namely gpr54-1 (the ortholog of mammalian GPR54) and gpr54-2.[8][11] The presence of a second kisspeptin gene and multiple receptors in many vertebrates suggests a more intricate regulatory system than that observed in mammals, where only Kiss1 and GPR54 are present.[8][11]

Phylogenetic Distribution and Gene Loss

The distribution of the Kiss2 gene across vertebrates is not uniform, indicating a dynamic evolutionary history marked by both conservation and gene loss.

-

Presence in Early Vertebrates: The Kiss2 gene is present in agnathans, fish, and amphibians, suggesting its ancient origins.[5] It has also been identified in some reptiles, such as turtles and lizards.[4][5]

-

Loss in Avian and Crocodilian Lineages: The Kiss2 gene appears to have been completely lost in birds.[4][5] In crocodilians, the Kiss2-like gene is considered nonfunctional due to the presence of premature stop codons.[4][12]

-

Mutation and Potential Non-functionality in Primates: A Kiss2-like gene has been identified in the genome of primates, including humans.[4][5] However, this gene is likely nonfunctional as the precursor polypeptide lacks the necessary glycine residue for C-terminal amidation, a crucial step for peptide activity.[4][5] Synthetic amidated human KISS2 peptide can activate the human GPR54 receptor, but the non-amidated form is inactive.[4]

-

Loss in Marsupial and Placental Mammals: It is hypothesized that the Kiss2 gene was lost before the divergence of metatherians (marsupials) and eutherians (placental mammals), as the opossum lacks a Kiss2 gene.[5][8] Monotremes, such as the platypus, retain both Kiss1 and Kiss2 genes.[9]

This differential retention and loss of Kiss genes across vertebrate lineages are summarized in the table below.

| Vertebrate Group | Kiss1 Gene Status | Kiss2 Gene Status |

| Agnatha (Lamprey) | Present | Present |

| Chondrichthyes (Sharks) | Present | Present |

| Actinopterygii (Ray-finned fishes) | Present (some species lost) | Present (some species lost) |

| Sarcopterygii (Lobe-finned fishes) | Present | Present |

| Amphibia (Frogs, Salamanders) | Present | Present |

| Reptilia (Turtles, Lizards) | Present | Present |

| Reptilia (Crocodilians) | Present | Pseudogene |

| Aves (Birds) | Present | Absent |

| Mammalia (Monotremes) | Present | Present |

| Mammalia (Marsupials) | Present | Absent |

| Mammalia (Eutherians) | Present | Pseudogene (in primates) or Absent |

Functional Divergence of Kiss1 and Kiss2

The retention of both Kiss1 and Kiss2 in many vertebrate lineages suggests that they may have distinct, non-redundant functions. Studies in teleost fish, where both genes are often present and active, have provided the most insight into their functional divergence.

-

Differential Expression and Regulation: In several fish species, Kiss1 and Kiss2 exhibit distinct expression patterns in the brain. For example, in zebrafish, Kiss1 neurons are located in the habenula, while Kiss2 neurons are found in the preoptic area and hypothalamus.[7] This anatomical separation suggests they are involved in different neural circuits. Furthermore, their expression can be differentially regulated by steroid hormones.[7][8]

-

Potency at Kisspeptin Receptors: The peptide products of Kiss1 and Kiss2 can exhibit different potencies in activating the kisspeptin receptors. In some teleosts, the Kiss2 decapeptide appears to be more effective than the Kiss1 decapeptide at inducing gonadotropin release.[13]

-

Role in Reproduction: While both kisspeptins are implicated in the regulation of the HPG axis, their specific roles may differ. In some fish, Kiss2 appears to have a more dominant role in controlling gonadotropin release and pubertal onset, while Kiss1 may be involved in other functions.[13][14][15] However, in other species, the Kiss1 system shows a stronger correlation with the regulation of the HPG axis.[16]

The Kisspeptin Signaling Pathway

The binding of kisspeptin (either Kiss1 or Kiss2) to its G-protein coupled receptor (KISS1R/GPR54) initiates a downstream signaling cascade. This pathway is crucial for the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[2][17]

The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[2][17] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2] This cascade ultimately leads to the depolarization of GnRH neurons and the release of GnRH.[2]

Below is a diagram illustrating the canonical kisspeptin signaling pathway.

Caption: Canonical Kisspeptin Signaling Pathway.

Experimental Protocols

The study of the Kiss2 gene and its product involves a variety of molecular and physiological techniques. Below are outlines of key experimental protocols.

Quantitative Real-Time PCR (qPCR) for Kiss2 Gene Expression

This technique is used to quantify the levels of Kiss2 mRNA in different tissues or under various experimental conditions.

Methodology:

-

RNA Extraction: Total RNA is extracted from tissues of interest using a suitable method, such as TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.[18]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18][19]

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay.[18][20] Gene-specific primers for Kiss2 and a reference gene (e.g., β-actin, GAPDH) are used.[19][21]

-

Data Analysis: The relative expression of Kiss2 mRNA is calculated using the ΔΔCT method, normalizing the data to the expression of the reference gene.[16][20]

Caption: Workflow for qPCR analysis of Kiss2 expression.

In Situ Hybridization (ISH) for Localization of Kiss2 mRNA

ISH is used to visualize the anatomical location of cells expressing Kiss2 mRNA within tissue sections, particularly in the brain.

Methodology:

-

Tissue Preparation: Animals are perfused, and the tissues (e.g., brain) are dissected, fixed, and cryoprotected before being sectioned on a cryostat.

-

Probe Synthesis: A digoxigenin (DIG)-labeled antisense RNA probe specific for Kiss2 mRNA is synthesized by in vitro transcription. A sense probe is used as a negative control.

-

Hybridization: The tissue sections are hybridized with the labeled probe overnight at an appropriate temperature.

-

Washing and Detection: The sections are washed to remove unbound probe, and the hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).

-

Visualization: A chromogenic substrate is added to produce a colored precipitate, allowing for the visualization of Kiss2-expressing cells under a microscope.

Receptor Binding Assays

These assays are used to determine the binding affinity of Kiss2 peptides to their receptors.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., COS-7, HEK293) is cultured and transiently transfected with a plasmid expressing the kisspeptin receptor of interest.[4]

-

Membrane Preparation: Cell membranes expressing the receptor are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled kisspeptin ligand (e.g., ¹²⁵I-kisspeptin) and varying concentrations of unlabeled this compound.

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: The binding affinity (Ki or IC50) of the this compound is determined by analyzing the competition binding data.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the Kiss2 gene and its product.

Table 1: Comparative Expression of kiss1 and kiss2 mRNA in Teleost Brains

| Species | Brain Region | Relative kiss1 Expression | Relative kiss2 Expression | Reference |

| Zebrafish (Danio rerio) | Habenula | High | Low | [7] |

| Zebrafish (Danio rerio) | Preoptic Area/Hypothalamus | Low | High | [7] |

| Chub Mackerel (Scomber japonicus) | Brain | Present | Present (higher than kiss1) | [22] |

| Red Seabream (Pagrus major) | Hypothalamus | - | Increased during spawning | [23] |

| Grass Puffer (Takifugu niphobles) | Brain | - | Increased during breeding season | [24] |

Table 2: Effects of Kisspeptin Administration on Gonadotropin Gene Expression in Teleosts

| Species | Kisspeptin Type | Treatment | lhβ mRNA Change | fshβ mRNA Change | Reference |

| Nile Tilapia (Oreochromis niloticus) | Kiss2-10 | In vitro (pituitary) | Increased | Increased | [25] |

| Grass Puffer (Takifugu niphobles) | gpKiss2 | In vivo | Increased | Increased | [24] |

| Striped Bass (Morone saxatilis) | Kiss2 | In vivo | Increased | Increased | [2] |

| Turbot (Scophthalmus maximus) | Kiss2 | In vitro (pituitary) | Increased | Increased | [26] |

Logical Relationships in Kisspeptin Evolution

The evolutionary history of the kisspeptin system can be visualized as a series of gene duplication and loss events.

Caption: Evolutionary history of the Kiss1 and Kiss2 genes.

Conclusion and Future Directions

The Kiss2 gene has a rich and complex evolutionary history, characterized by its ancient origins in early vertebrates and subsequent loss or modification in several major lineages. In taxa where it is retained, particularly in teleost fish, Kiss2 plays a crucial, and often distinct, role in reproductive regulation compared to its paralog, Kiss1. For researchers and professionals in drug development, understanding the functional nuances of the Kiss2 system in different species is paramount. The differential potency and expression of Kiss2 peptides and their receptors present opportunities for the development of more specific and targeted therapies for reproductive disorders.

Future research should focus on elucidating the precise functions of Kiss2 in a wider range of non-mammalian vertebrates. Further investigation into the signaling pathways activated by Kiss2, and how they may differ from those activated by Kiss1, will be critical. Additionally, exploring the upstream regulatory mechanisms that govern the differential expression of Kiss1 and Kiss2 will provide a more complete picture of the kisspeptin system's role in vertebrate reproduction. This knowledge will not only enhance our fundamental understanding of neuroendocrine evolution but also pave the way for novel therapeutic strategies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kisspeptin Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative insights of the kisspeptin/kisspeptin receptor system: lessons from non-mammalian vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular evolution of kiss2 genes and peptides in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Evolutionary Insights into the Steroid Sensitive kiss1 and kiss2 Neurons in the Vertebrate Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Evolutionary Insights into the Steroid Sensitive kiss1 and kiss2 Neurons in the Vertebrate Brain [frontiersin.org]

- 9. Comparative Evolutionary Histories of Kisspeptins and Kisspeptin Receptors in Vertebrates Reveal Both Parallel and Divergent Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative evolutionary histories of kisspeptins and kisspeptin receptors in vertebrates reveal both parallel and divergent features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure, synthesis, and phylogeny of kisspeptin and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Evidence for two distinct KiSS genes in non-placental vertebrates that encode kisspeptins with different gonadotropin-releasing activities in fish and mammals | Semantic Scholar [semanticscholar.org]

- 16. Expression patterns of kiss2 and gpr54‐2 in Monopterus albus suggest these genes may play a role in sex reversal in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Role of Kisspeptin in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]

- 18. Kisspeptin Exhibits Stimulatory Effects on Expression of the Genes for Kisspeptin Receptor, GnRH1 and GTH Subunits in a Gonadal Stage-Dependent Manner in the Grass Puffer, a Semilunar-Synchronized Spawner - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ESR2 Is Essential for Gonadotropin-Induced Kiss1 Expression in Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The Roles of Kisspeptin System in the Reproductive Physiology of Fish With Special Reference to Chub Mackerel Studies as Main Axis [frontiersin.org]

- 24. Frontiers | Kisspeptin Exhibits Stimulatory Effects on Expression of the Genes for Kisspeptin Receptor, GnRH1 and GTH Subunits in a Gonadal Stage-Dependent Manner in the Grass Puffer, a Semilunar-Synchronized Spawner [frontiersin.org]

- 25. Effects of Kiss2 on the Expression of Gonadotropin Genes in the Pituitary of Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New Evidence for the Existence of Two Kiss/Kissr Systems in a Flatfish Species, the Turbot (Scophthalmus maximus), and Stimulatory Effects on Gonadotropin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kiss2 Peptide Structure and Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kiss2 peptide, a key player in the neuroendocrine regulation of reproduction and other physiological processes, particularly in non-mammalian vertebrates. This document details its molecular structure, isoforms, signaling mechanisms, and the experimental methodologies used for its study.

Introduction to the Kiss2 System

The kisspeptin system, comprising kisspeptin peptides and their cognate G-protein-coupled receptors (GPCRs), is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] While mammals typically possess a single KISS1 gene, many teleost fish and other non-mammalian vertebrates have two paralogous genes, kiss1 and kiss2.[3][4][5][6] This duality leads to two distinct peptides, Kiss1 and Kiss2, which exhibit differential expression, receptor selectivity, and physiological functions.[3][4] The kiss2 gene is thought to have been lost in birds and may exist as a non-functional pseudogene in primates.[7][8] This guide focuses specifically on the this compound, its structure, isoforms such as Kiss2-12, and its functional characteristics.

This compound Structure and Isoforms

Kiss2 peptides are cleaved from a larger prepropeptide encoded by the kiss2 gene.[5] A key structural feature is the C-terminal Arg-Phe-NH2 (RFa) motif, which is essential for receptor binding and activation.[1]

The processing of the Kiss2 precursor protein can result in several mature peptide isoforms, with the dodecapeptide (a peptide with 12 amino acids), Kiss2-12 , being one of the most commonly studied and potent forms in teleosts.[9][10] A conserved arginine residue at position 13 in the precursor sequence often indicates a cleavage site that produces this mature Kiss2-12 peptide.[9][10] In some species, other isoforms have been identified; for instance, a 13-amino acid mature peptide (Kiss2-13 ) has been isolated from masu salmon.[11] Studies have shown that longer forms like Kiss2-12 are often more effective at activating their receptors than the shorter decapeptide (Kiss2-10) form.[4][9]

Table 1: Amino Acid Sequences of Representative Kiss2 Isoforms

| Species | Isoform | Sequence |

| Chub Mackerel (Scomber japonicus) | Kiss2-12 | SNFNFNPFGLRF-NH₂ |

| Zebrafish (Danio rerio) | Kiss2-12 | SNFNFNPFGLRF-NH₂ |

| European Sea Bass (Dicentrarchus labrax) | Kiss2-12 | SNFNFNPFGLRF-NH₂ |

| Grass Puffer (Takifugu niphobles) | Kiss2-10 | SKFNLNPFGLRF |

| Masu Salmon (Oncorhynchus masou) | Kiss2-13 | TSKFNFNPFGLRFa |

| Red-eared Slider Turtle (Trachemys scripta) | Kiss2-12 | SKFNLNPFGLRFa |

Note: Sequences are derived from multiple sources.[9][10][11][12] The "-NH₂" or "a" at the C-terminus indicates amidation.

Quantitative Data on Kiss2 Isoform Activity

The biological activity of Kiss2 isoforms is determined by their ability to bind and activate specific kisspeptin receptors (KissR). In teleosts, there are often two or three receptor paralogs (Kissr1, Kissr2, Kissr3).[4] Functional analyses reveal that Kiss2 peptides often show preferential binding and activation for specific receptor subtypes, suggesting distinct physiological roles.[3] For example, in sea bass, Kiss2 peptides preferentially activate Kissr3, whereas Kiss1 peptides show a preference for Kissr2.[3]

Table 2: Summary of Quantitative Functional Data for Kiss2 Peptides

| Peptide | Species/System | Receptor(s) | Assay Type | Potency (EC₅₀) / Effect | Reference |

| Kiss2-12 | European Sea Bass | Kissr3 | In vitro Luciferase | Higher potency for Kissr3 vs. Kissr2 | [3] |

| Kiss2-12 | Chub Mackerel | cmKissR2 | Reporter Gene Assay | Highest potency for cmKissR2 activation | [9][10] |

| Kiss2-12 | European Sea Bass | Pituitary Cells | In vitro Hormone Release | Induced Fsh and Lh release | [9] |

| Kiss2-12 | European Sea Bass | Immature Adults | In vivo (i.c.v. admin) | Stimulated Gnrh1 release, increased serum Fsh, Lh | [9][10] |

| Kiss2 | Half-smooth tongue sole | Hypothalamus Culture | Gene Expression | Increased gnih and kiss2 mRNA; decreased gnihr and kiss2r mRNA | [13] |

| Human KISS2 (synthetic, amidated) | COS-7 Cells | Human GPR54 | Functional Assay | Activated human GPR54 | [8] |

Kiss2 Signaling Pathways

Upon binding to its cognate G-protein-coupled receptor (e.g., KissR2/KissR3), the this compound initiates intracellular signaling cascades. Evidence from various studies indicates that Kiss2 receptors can couple to multiple G-proteins, primarily Gαq and Gαs.[14]

-

Via Gαq: Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This pathway can be monitored using serum response element-dependent luciferase (SRE-luc) assays.[14]

-

Via Gαs: This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This can be measured with a cAMP response element-dependent luciferase (CRE-luc) assay.[14]

Experimental Protocols

The study of Kiss2 peptides involves a range of standard and specialized biochemical and physiological techniques.

Peptide Synthesis and Purification

Synthetic Kiss2 peptides are typically produced using Solid Phase Peptide Synthesis (SPPS).[15][16]

Methodology:

-

Chain Assembly: The peptide is assembled amino acid by amino acid on an insoluble polymer resin. The process involves repeated cycles of deprotection of the N-terminal amine and coupling of the next N-protected amino acid.

-

Capping: To prevent the accumulation of deletion sequences (immature peptides), unreacted amino groups are often capped (e.g., with acetic anhydride) after each coupling step.[15]

-

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid), which also removes side-chain protecting groups.

-

Purification: The crude peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[16]

-

Verification: The final product's identity and purity are confirmed using mass spectrometry (e.g., MALDI-TOF-MS) and analytical HPLC.[16]

Radioligand Receptor Binding Assay

These assays are used to determine the binding affinity (Kd) and inhibitory concentration (IC₅₀) of Kiss2 isoforms for their receptors.[17]

Methodology:

-

Cell Culture & Membrane Prep: Culture cells (e.g., CHO or HEK293) engineered to express the Kiss2 receptor. Harvest the cells and prepare a membrane fraction through homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled kisspeptin ligand (e.g., [125I]-KP-10).

-

Competition: To separate wells, add increasing concentrations of the unlabeled competitor this compound isoform.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC₅₀ value.

In Vitro Functional Assays

This assay measures receptor activation by quantifying the expression of a downstream reporter gene.[14]

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., COS-7) with two plasmids: one containing the cDNA for the Kiss2 receptor and another containing a luciferase reporter gene driven by a promoter with a specific response element (e.g., SRE for the PKC pathway or CRE for the PKA pathway).

-

Cell Plating: Plate the transfected cells in a multi-well plate and allow them to recover.

-

Peptide Stimulation: Treat the cells with varying concentrations of the this compound isoform. Include a vehicle-only control.

-

Incubation: Incubate for a period sufficient to allow for gene expression (typically 4-6 hours).

-

Cell Lysis & Substrate Addition: Lyse the cells and add a luciferin substrate.

-

Luminescence Measurement: Measure the light output using a luminometer. The intensity of the light is proportional to the level of receptor activation.

-

Data Analysis: Plot luminescence versus log peptide concentration to determine the potency (EC₅₀).

This method visualizes receptor-mediated intracellular calcium release, a hallmark of Gαq pathway activation.[18][19]

Methodology:

-

Cell Culture: Plate cells expressing the Kiss2 receptor onto glass coverslips.[18][19]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM, which is a ratiometric dye.[18][19]

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and perfuse with a physiological buffer. Measure the baseline fluorescence ratio (e.g., at 340nm/380nm excitation for Fura-2).

-

Peptide Application: Perfuse the cells with a solution containing the this compound.

-

Image Acquisition: Continuously record the fluorescence intensity at the different wavelengths throughout the experiment.

-

Data Analysis: Calculate the ratio of fluorescence intensities over time. An increase in the ratio indicates a rise in intracellular calcium concentration.

In Vivo Hormone Response Assay

This protocol assesses the physiological effect of Kiss2 peptides on the reproductive axis in a living organism.

Methodology:

-

Animal Preparation: Acclimate the chosen animal model (e.g., adult male rats or fish). For central administration, surgically implant a cannula for intracerebroventricular (i.c.v.) injection. For peripheral administration, an intravenous (i.v.) catheter may be placed.[20][21][22]

-

Baseline Sampling: Collect baseline blood samples at one or more time points before treatment.[20][22]

-

Peptide Administration: Administer the this compound (or a vehicle control) via the desired route (e.g., i.c.v. or i.v. infusion). Doses are predetermined based on previous studies.[20][21][22]

-

Time-Course Blood Sampling: Collect blood samples at multiple time points following the injection (e.g., 15, 30, 60, 120 minutes).[20][22]

-

Hormone Measurement: Separate plasma or serum from the blood samples. Measure the concentrations of hormones, such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), using established methods like ELISA or radioimmunoassay.

-

Data Analysis: Compare the hormone levels in the peptide-treated group to the vehicle-treated control group at each time point to determine the statistical significance of the response.

References

- 1. Kisspeptin isoforms: versatile players in reproduction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Differential activation of kiss receptors by Kiss1 and Kiss2 peptides in the sea bass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview and New Insights Into the Diversity, Evolution, Role, and Regulation of Kisspeptins and Their Receptors in Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure, synthesis, and phylogeny of kisspeptin and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular evolution of kiss2 genes and peptides in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Roles of Kisspeptin System in the Reproductive Physiology of Fish With Special Reference to Chub Mackerel Studies as Main Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Roles of Kisspeptin System in the Reproductive Physiology of Fish With Special Reference to Chub Mackerel Studies as Main Axis [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Elevation of Kiss2 and its receptor gene expression in the brain and pituitary of grass puffer during the spawning season - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. US9073969B2 - Compounds and methods for purifying peptides produced by solid phase peptide synthesis - Google Patents [patents.google.com]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brainvta.tech [brainvta.tech]

- 19. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of Potent Kisspeptin Antagonists Delineate Physiological Mechanisms of Gonadotropin Regulation | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide on the Activation of PKA and PKC by Kiss2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kiss2 peptide, a member of the kisspeptin family, is a critical regulator of vertebrate reproduction and other physiological processes. Its biological effects are mediated through the activation of the G protein-coupled receptor, Kiss2R (also known as GPR54-2). Upon binding to its receptor, Kiss2 initiates a cascade of intracellular signaling events, prominently featuring the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). This technical guide provides a comprehensive overview of the signaling pathways, quantitative data on their activation, and detailed experimental protocols for their study.

Core Signaling Pathways

This compound binding to its cognate receptor, Kiss2R, triggers the activation of two primary G protein-mediated signaling pathways:

-

The Gαs-PKA Pathway: This pathway is initiated by the coupling of the activated Kiss2R to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels result in the activation of PKA.

-

The Gαq-PKC Pathway: Concurrently, Kiss2R can couple to the G protein Gαq.[1] Activated Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, while DAG directly activates PKC.

These dual signaling capabilities allow Kiss2 to exert a wide range of cellular responses.

Quantitative Analysis of PKA and PKC Activation

The potency of this compound in activating the PKA and PKC pathways can be quantified by measuring the dose-dependent increase in downstream signaling events. Commonly used methods involve luciferase reporter assays, where the expression of a luciferase gene is driven by a promoter containing specific response elements. For the PKA pathway, a cAMP Response Element (CRE) is used (CRE-luc), and for the PKC pathway, a Serum Response Element (SRE) is employed (SRE-luc).[1]

While specific EC50 values for this compound's activation of PKA and PKC are not extensively reported in the literature, studies on related kisspeptins provide valuable insights. For instance, in COS-7 cells transiently transfected with human KISS1R, zebrafish kisspeptin-10 (zfKISS10amide) elicited a dose-dependent increase in SRE-driven luciferase activity with an EC50 of 21.5 ± 0.27 nM.[2]

| Pathway | Reporter System | Kisspeptin Analog | Cell Line | EC50 (nM) | Reference |

| PKC | SRE-luciferase | Zebrafish Kisspeptin-10 | COS-7 | 21.5 ± 0.27 | [2] |

Note: This table will be updated as more specific quantitative data for this compound becomes available. Researchers are encouraged to perform dose-response experiments to determine the precise EC50 values in their specific experimental systems.

Signaling Pathway and Experimental Workflow Diagrams

Kiss2 Signaling Pathways

Caption: this compound signaling pathways leading to PKA and PKC activation.

Experimental Workflow for Luciferase Reporter Assay

Caption: Workflow for measuring Kiss2-induced PKA/PKC activation.

Experimental Protocols

Protocol 1: CRE-Luciferase Reporter Assay for PKA Activation

This protocol is designed to measure the activation of the PKA signaling pathway by this compound through a CRE-driven luciferase reporter assay.

Materials:

-

HEK293 or COS-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Kiss2R expression vector

-

CRE-luciferase reporter vector (e.g., pGL4.29[luc2P/CRE/Hygro])

-

Control vector expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound stock solution

-

Dual-luciferase reporter assay system

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: One day prior to transfection, seed HEK293 or COS-7 cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of complete growth medium.[3]

-

Transfection: Co-transfect the cells with the Kiss2R expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for receptor and reporter expression.[3]

-

Peptide Treatment: Prepare serial dilutions of the this compound in serum-free medium. After the incubation period, replace the medium with the this compound dilutions. Include a vehicle-only control.

-

Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[4]

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system, following the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: SRE-Luciferase Reporter Assay for PKC Activation

This protocol measures the activation of the PKC signaling pathway by this compound through an SRE-driven luciferase reporter assay.

Materials:

-

Same as Protocol 1, but with an SRE-luciferase reporter vector (e.g., pGL4.33[luc2P/SRE/Hygro]) instead of the CRE-luciferase vector.

Procedure:

-

Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1, but use the SRE-luciferase reporter vector.

-

Serum Starvation: After 24 hours of incubation, replace the medium with serum-free medium and incubate for an additional 12-24 hours. This step is crucial to reduce basal SRE activity.

-

Peptide Treatment: Treat the cells with serial dilutions of this compound in serum-free medium for 6 hours.[4]

-

Lysis, Luciferase Assay, and Data Analysis: Follow steps 6 and 7 from Protocol 1 to measure and analyze the luciferase activity.

Conclusion

The this compound is a potent activator of both the PKA and PKC signaling pathways, a duality that underscores its complex role in cellular regulation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of Kiss2 signaling. Further quantitative studies are needed to fully elucidate the dose-dependent effects of Kiss2 on these pathways in various physiological and pathological contexts, which will be critical for the development of novel therapeutic strategies targeting the kisspeptin system.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Transcriptional Regulation of the Kiss2 Gene

Introduction

The kisspeptin system, comprising kisspeptin peptides and their G protein-coupled receptors, has been established as a critical regulator of the reproductive axis in vertebrates.[1][2] In many non-mammalian vertebrates, particularly teleost fish, the kisspeptin system is characterized by the presence of two paralogous genes, Kiss1 and Kiss2, which arose from whole-genome duplication events early in vertebrate evolution.[3][4][5] While mammals lost the Kiss2 gene, it has been retained in numerous fish species where it plays a significant, and often predominant, role in reproductive regulation.[6][7][8] Kiss2 expression is primarily localized in the hypothalamus and is involved in stimulating the release of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10][11][12] Understanding the transcriptional control of the Kiss2 gene is paramount for elucidating the neuroendocrine control of reproduction and for developing novel therapeutic strategies in aquaculture and potentially for comparative reproductive medicine.

This technical guide provides a comprehensive overview of the current knowledge on the transcriptional regulation of the Kiss2 gene, focusing on key signaling pathways, transcription factors, and the experimental methodologies used to uncover these mechanisms.

Hormonal Regulation of Kiss2 Transcription

The expression of the Kiss2 gene is tightly controlled by various hormonal signals, with stress and sex steroids being the most extensively studied regulators.

Glucocorticoid-Mediated Regulation

Stress, acting via the hypothalamus-pituitary-adrenal (HPA) axis, significantly influences reproductive function. Cortisol, the primary stress hormone in fish, has been identified as a potent regulator of Kiss2 transcription.

A key study in the yellowtail clownfish (Amphiprion clarkii) demonstrated that cortisol treatment significantly increases the expression of Kiss2 in the brain.[13] This regulation is mediated by the direct action of glucocorticoid receptors (GRs) on the Kiss2 promoter.[13] In silico analysis of the yellowtail clownfish Kiss2 promoter revealed the presence of 13 potential glucocorticoid response elements (GREs), along with binding sites for other steroid receptors like androgen, estrogen, and progesterone receptors.[13] Experimental validation confirmed that cortisol, acting through two distinct glucocorticoid receptors (GR1 and GR2), enhances the promoter activity of the Kiss2 gene.[13]

The following Graphviz diagram illustrates the signaling pathway for cortisol-mediated transcriptional activation of the Kiss2 gene.

Regulation by Sex Steroids

Sex steroids are crucial for the feedback regulation of the reproductive axis. In several fish species, estrogens have been shown to modulate Kiss2 expression, although the effects can be complex and region-specific. For instance, in goldfish, ovariectomy leads to a decrease in Kiss2 expression in the preoptic area, an effect that is reversed by estradiol (E2) administration.[5] Conversely, in the orange-spotted grouper, ovariectomy significantly increases Kiss2 expression, which is then reversed by E2 treatment, suggesting a negative feedback mechanism.[5] The presence of estrogen response elements (EREs) in the promoter regions of Kiss2 suggests a direct transcriptional control mechanism.[13]

Quantitative Data on Kiss2 Gene Regulation

The following tables summarize quantitative data from key studies on the transcriptional regulation of the Kiss2 gene.

Table 1: Effect of Cortisol Treatment on Gene Expression in Yellowtail Clownfish Brain

Data extracted from a study where fish were treated with cortisol (10 or 50 µg/g) and gene expression was measured by qPCR at different time points.[13]

| Gene | Treatment Group | Time Point | Fold Change (vs. Control) |

| kiss2 | 50 µg/g Cortisol | 6 h | ~2.0 |

| kiss2 | 50 µg/g Cortisol | 12 h | ~3.5 |

| gr1 | 10 µg/g Cortisol | 24 h | Significant Increase |

| gr1 | 10 µg/g Cortisol | 48 h | Significant Increase |

| gr2 | 50 µg/g Cortisol | 6 h | Significant Increase |

| gr2 | 50 µg/g Cortisol | 12 h | Significant Increase |

Table 2: Kiss2 Promoter Activity in Response to Cortisol (via GR1 and GR2)

Data from luciferase reporter assays in HEK293T cells co-transfected with Kiss2 promoter constructs and glucocorticoid receptors (GR1 or GR2), then treated with dexamethasone (DXMS, a cortisol analog).[13]

| Receptor | Promoter Construct | Treatment (10⁻⁷ M DXMS) | Key Finding |

| GR1 | Wild-Type | Yes | Significant increase in activity |

| GR1 | Deletion to -433 bp | Yes | Abolished cortisol-induced activity |

| GR1 | Point Mutation at -573 GRE | Yes | Eradicated cortisol-induced activity |

| GR2 | Wild-Type | Yes | Significant increase in activity |

| GR2 | Deletion to -775 bp | Yes | Abolished cortisol-induced activity |

| GR2 | Point Mutations at -883, -860, -851, -843 GREs | Yes | Eradicated cortisol-induced activity |

Experimental Protocols for Studying Kiss2 Transcription

Investigating the transcriptional regulation of the Kiss2 gene involves a series of molecular biology techniques to identify regulatory elements and transcription factors.

Promoter Cloning and Reporter Vector Construction

This is the foundational step for in vitro analysis of gene regulation.

-

Genomic DNA Isolation: High-quality genomic DNA is extracted from a relevant tissue source (e.g., liver, fin clips) of the species of interest.

-

Promoter Amplification: The 5' flanking region (promoter) of the Kiss2 gene is amplified using PCR. Primers are designed based on the known genomic sequence and often include restriction enzyme sites for subsequent cloning.

-

Vector Ligation: The amplified promoter fragment is ligated into a promoterless reporter vector, such as the pGL3-Basic vector, which contains the firefly luciferase gene. This places luciferase expression under the control of the Kiss2 promoter.

-

Deletion Constructs: A series of promoter deletion constructs are often created (e.g., by PCR) to narrow down the specific regions that are essential for transcriptional activity.

Cell Culture, Transfection, and Luciferase Reporter Assay

This workflow allows for the functional testing of the cloned promoter.

-

Cell Line Maintenance: A suitable cell line, such as HEK293T, is cultured under standard conditions.[13] These cells are chosen for their high transfection efficiency.

-

Transient Co-transfection: The Kiss2 promoter-luciferase construct is co-transfected into the cells along with an expression vector for the transcription factor of interest (e.g., GR1 or GR2) and a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

Hormonal Treatment: After a recovery period, the transfected cells are treated with the hormone or compound being investigated (e.g., cortisol or dexamethasone) at various concentrations.[13]

-

Luciferase Activity Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to calculate the relative promoter activity.

The following diagram outlines the experimental workflow for Kiss2 promoter analysis.

Site-Directed Mutagenesis

This technique is used to pinpoint the exact binding sites for transcription factors.

-

Identify Putative Sites: The promoter sequence is analyzed bioinformatically to identify potential transcription factor binding sites (e.g., GREs).[13]

-

Introduce Mutations: Using a site-directed mutagenesis kit, specific nucleotides within the putative binding site in the promoter-reporter construct are altered.

-

Functional Assay: The mutated construct is then tested in the luciferase reporter assay as described above. The abolishment or significant reduction of hormone-induced promoter activity confirms the functional importance of the mutated site.[13]

Broader Regulatory Network and Downstream Effects

The transcriptional regulation of Kiss2 is a central node in the control of the entire brain-pituitary-gonadal (BPG) axis.

-

Upstream Inputs: As discussed, stress (via cortisol) and sex steroids provide key inputs to regulate Kiss2 transcription. Other factors, such as metabolic status and environmental cues, are also likely to play a role, though the direct transcriptional mechanisms are less understood.[14]

-

Downstream Consequences: Increased Kiss2 transcription leads to the synthesis and release of Kiss2 peptide. This peptide then acts on its receptor (Kissr2 or Gpr54-2) on GnRH neurons, stimulating the synthesis and release of GnRH.[7][10] GnRH, in turn, travels to the pituitary to stimulate the production of FSH and LH, which ultimately control gonadal function and steroidogenesis.[9][15]

The following diagram illustrates the logical relationship of Kiss2 within the reproductive neuroendocrine axis.

References

- 1. Comparative insights of the kisspeptin/kisspeptin receptor system: lessons from non-mammalian vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Evolutionary Histories of Kisspeptins and Kisspeptin Receptors in Vertebrates Reveal Both Parallel and Divergent Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview and New Insights Into the Diversity, Evolution, Role, and Regulation of Kisspeptins and Their Receptors in Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression patterns of kiss2 and gpr54‐2 in Monopterus albus suggest these genes may play a role in sex reversal in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kisspeptin Exhibits Stimulatory Effects on Expression of the Genes for Kisspeptin Receptor, GnRH1 and GTH Subunits in a Gonadal Stage-Dependent Manner in the Grass Puffer, a Semilunar-Synchronized Spawner - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Kisspeptins Kiss1 and Kiss2 in fish modulate corticoliberin and gonadoliberin gene expression in brain structures of Danio rerio - Lizunov - Psychopharmacology and Addiction Biology [journals.eco-vector.com]

- 10. Frontiers | Kisspeptin Exhibits Stimulatory Effects on Expression of the Genes for Kisspeptin Receptor, GnRH1 and GTH Subunits in a Gonadal Stage-Dependent Manner in the Grass Puffer, a Semilunar-Synchronized Spawner [frontiersin.org]

- 11. Elevation of Kiss2 and its receptor gene expression in the brain and pituitary of grass puffer during the spawning season - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kisspeptin Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the kiss2 promoter in yellowtail clownfish (Amphiprion clarkii) by cortisol via GRE-dependent GR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Food deprivation differentially modulates gene expression of LPXRFa and kisspeptin systems in the brain-pituitary axis of half-smooth tongue sole (Cynoglossus semilaevis) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of kiss2 and kissr2 genes and the regulation of kisspeptin on the HPG axis in Cynoglossus semilaevis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Tissue Distribution of Kisspeptin 2 (Kiss2) mRNA in Teleosts

For Researchers, Scientists, and Drug Development Professionals

Abstract: The kisspeptin system, a critical regulator of reproduction and other physiological processes in vertebrates, exhibits significant diversity in teleost fish. Unlike mammals, most teleosts possess two kisspeptin genes, kiss1 and kiss2, and often multiple receptors.[1][2] This guide provides an in-depth analysis of the tissue distribution of Kiss2 mRNA in teleosts, a key paralog often associated with pivotal roles in gonadal development and maturation.[3][4] We consolidate quantitative data from multiple species, detail common experimental methodologies for Kiss2 mRNA analysis, and present key signaling pathways. This document serves as a foundational resource for researchers investigating the neuroendocrine control of reproduction in fish and for professionals exploring therapeutic or aquacultural applications of the kisspeptin system.

Overview of the Kisspeptin System in Teleosts

The discovery of the kisspeptin system has revolutionized our understanding of the brain-pituitary-gonadal (BPG) axis. In teleosts, this system is characterized by an expanded gene family, a result of whole-genome duplication events.[1][5] This has led to the presence of two distinct kisspeptin ligands, Kiss1 and Kiss2, which exhibit low sequence similarity (around 18% in chub mackerel) and interact with a suite of kisspeptin receptors (Kissr).[2] While both systems are involved in reproduction, they often have distinct expression patterns and functional roles.[6][7]

Kiss2 and its primary receptor, Kissr2 (also known as GPR54-2), are considered by many studies to be the more potent pathway for stimulating gonadotropin synthesis and release in several fish species.[6][7] The widespread yet specific distribution of Kiss2 mRNA across different tissues underscores its diverse physiological functions, primarily centered on the central and peripheral regulation of the reproductive axis.

Tissue Distribution and Quantitative Expression of Kiss2 mRNA

Quantitative real-time PCR (qPCR) and in situ hybridization (ISH) have been the primary methods used to map the expression of Kiss2 mRNA in teleosts. The data consistently show that the brain is the principal site of Kiss2 expression. However, significant expression is also detected in the gonads and, to a lesser extent, in other tissues.

Central Nervous System (Brain)

The brain exhibits the highest and most consistent expression of Kiss2 mRNA. Localization studies have identified specific neuronal populations responsible for its synthesis.

-

Hypothalamus: The most prominent sites of Kiss2 expression are hypothalamic nuclei. Neurons expressing kiss2 are frequently found in the nucleus of the lateral recess (NRL) and the preoptic area (POA).[2][8][9] For instance, in the sapphire devil and red sea bream, kiss2 signals are strong in the nucleus of the lateral recess.[9][10]

-

Other Brain Regions: Depending on the species, Kiss2 transcripts can also be detected in other areas, such as the habenula, although this is more commonly associated with Kiss1.[6]

Gonads and Pituitary Gland

The expression of Kiss2 in the gonads and pituitary points to its direct involvement in peripheral reproductive processes.

-

Gonads (Ovary and Testis): High levels of Kiss2 mRNA are often found in the gonads of both males and females.[11][12][13] In the Asian swamp eel, Monopterus albus, kiss2 expression is exceptionally high in the gonads of males and intermediate in females, suggesting a role in sex reversal.[3] Similarly, in turbot (Scophthalmus maximus), kiss2 transcripts are highly detected in the gonads.[12]

-

Pituitary Gland: The presence of Kiss2 mRNA in the pituitary is more variable. While some studies in chub mackerel did not detect Kiss2 transcripts in the pituitary, others suggest a direct, albeit complex, action of kisspeptin at the pituitary level.[8][14]

Summary of Quantitative Kiss2 mRNA Distribution

The following table summarizes the relative expression levels of Kiss2 mRNA across various tissues in different teleost species as determined by quantitative PCR.

| Species | Brain | Pituitary | Gonad (Ovary) | Gonad (Testis) | Liver | Other Tissues | Reference |

| Chub Mackerel (Scomber japonicus) | High | Not Detected | Not Detected | Not Detected | Low | Gill, Heart, Intestine, Pancreas, Adipose (Low) | [2][8][9] |

| Asian Swamp Eel (Monopterus albus) | High | Present | Intermediate | Very High | Low | Muscle, Intestine (Low) | [3] |

| Nile Tilapia (Oreochromis niloticus) | High | High | High | High | - | - | [14] |

| Turbot (Scophthalmus maximus) | High | - | High | High | Low | Spleen, Kidney, Intestine, Muscle, Gill, Heart (Low) | [12] |

| Tongue Sole (Cynoglossus semilaevis) | High | - | High | High | - | - | [13] |

| Striped Bass (Morone saxatilis) | High | - | High (Mature) | High (Mature) | - | - | [7] |

| Zebrafish (Danio rerio) | High | - | Present | Present | - | Eye, Gill, Heart, Muscle (Low) | [15] |

Expression levels are generalized as High, Intermediate, Low, Present (detected but not quantified against other tissues), or Not Detected based on the cited literature.

Experimental Protocols for Kiss2 mRNA Analysis

Accurate quantification and localization of Kiss2 mRNA are crucial for understanding its function. The following sections detail the standard methodologies employed in teleost research.

Quantitative Real-Time PCR (qPCR) for Gene Expression

qPCR is used to measure the abundance of Kiss2 transcripts in a given tissue.

1. Tissue Collection & RNA Extraction:

-

Fish are anesthetized, and tissues (e.g., specific brain regions, pituitary, gonads, liver) are rapidly dissected.

-

Samples are immediately placed in an RNA stabilization solution (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C.

-

Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, following the manufacturer's protocol.[14]

-

RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

2. cDNA Synthesis:

-

An equal amount of total RNA (typically 1-2 µg) from each sample is treated with DNase I to remove genomic DNA contamination.

-

First-strand complementary DNA (cDNA) is synthesized using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) primers or random hexamers.[14]

3. qPCR Reaction:

-

The qPCR reaction is prepared in a total volume of 10-20 µL containing:

-

Diluted cDNA template

-

Forward and reverse primers specific to the teleost kiss2 gene

-

SYBR Green Master Mix or a TaqMan probe-based master mix

-

Nuclease-free water

-

-

Primers are designed to span an exon-exon junction to prevent amplification of any residual genomic DNA.

-

The reaction is run on a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (e.g., 60°C for 1 min).

-

A melt curve analysis is performed at the end of the run for SYBR Green assays to verify the specificity of the amplified product.[16]

4. Data Analysis:

-

The relative expression of Kiss2 mRNA is calculated using the comparative CT (ΔΔCT) method.[14]

-

The CT value of Kiss2 is normalized to an internal control or reference gene (e.g., β-actin, ef1α, or 18S rRNA) that is stably expressed across the tissues being compared.

-

Results are typically expressed as a fold change relative to a calibrator tissue or experimental control group.[16]

In Situ Hybridization (ISH) for mRNA Localization

ISH is a powerful technique used to visualize the specific cells and anatomical regions expressing Kiss2 mRNA.

1. Tissue Preparation:

-

Fish are deeply anesthetized and transcardially perfused with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).

-

Brains or other tissues are dissected and post-fixed overnight at 4°C.

-

Tissues are cryoprotected by immersion in a sucrose solution series before being embedded in an optimal cutting temperature (OCT) compound and frozen.

-

The frozen block is sectioned on a cryostat into thin slices (e.g., 10-20 µm).

2. Probe Synthesis:

-

A digoxigenin (DIG)- or fluorescein-labeled antisense RNA probe complementary to the Kiss2 mRNA sequence is synthesized via in vitro transcription. A sense probe is also prepared as a negative control.

3. Hybridization and Washing:

-

Tissue sections are pre-treated to permeabilize the cells (e.g., with proteinase K).

-

The sections are pre-hybridized, and then the labeled probe is applied for overnight incubation at an elevated temperature (e.g., 65-70°C) in a humidified chamber.[17]

-

A series of stringent washes (using saline-sodium citrate buffer) are performed to remove the unbound probe.[17]

4. Detection and Imaging:

-

For colorimetric detection, sections are incubated with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP). A substrate is then added that produces a colored precipitate where the probe has bound.

-

For fluorescent detection (FISH), an antibody conjugated to a fluorophore is used.

-

The sections are then counterstained (e.g., with DAPI for fluorescence), mounted, and imaged using a light or fluorescence microscope.

Visualized Workflows and Pathways

Experimental Workflow for Kiss2 mRNA Quantification

The following diagram illustrates the standard workflow for quantifying Kiss2 mRNA expression levels in teleost tissues using qPCR.

Kisspeptin 2 Signaling Pathway

Kisspeptins exert their effects by binding to G-protein coupled receptors. In teleosts, Kiss2 preferentially binds to the Kissr2 receptor, activating downstream signaling cascades that are crucial for stimulating the reproductive axis.

This pathway highlights how Kiss2 binding to its receptor (Kissr2) typically activates the Gαq protein, which in turn stimulates Phospholipase C (PLC).[2][18] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][18] These events, often involving the MAPK pathway, culminate in cellular responses such as the synthesis and secretion of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons or gonadotropins from pituitary cells.[18]

Conclusion and Future Directions

The tissue distribution of Kiss2 mRNA in teleosts is both conserved and diverse, underscoring its fundamental role in the neuroendocrine control of reproduction. The predominant expression in the brain, particularly the hypothalamus, solidifies its position as a master regulator of the BPG axis.[1] Furthermore, its significant presence in the gonads of many species points to important autocrine or paracrine functions in gamete development and maturation.[3][12]

For researchers and drug development professionals, this detailed understanding of Kiss2 expression provides a roadmap for functional studies and targeted interventions. Future research should focus on cell-type-specific expression, the regulation of Kiss2 transcription by environmental and hormonal cues, and the functional divergence of the Kiss1 and Kiss2 systems.[4][19] Such knowledge is critical for developing innovative strategies to manage and enhance reproductive efficiency in aquaculture and for broader comparative endocrinology research.

References

- 1. Overview and New Insights Into the Diversity, Evolution, Role, and Regulation of Kisspeptins and Their Receptors in Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of Kisspeptin System in the Reproductive Physiology of Fish With Special Reference to Chub Mackerel Studies as Main Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression patterns of kiss2 and gpr54‐2 in Monopterus albus suggest these genes may play a role in sex reversal in fish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nuv.ac.in [nuv.ac.in]

- 5. Overview and New Insights Into the Diversity, Evolution, Role, and Regulation of Kisspeptins and Their Receptors in Teleost Fish [ri.conicet.gov.ar]

- 6. Biological Significance of Kisspeptin–Kiss 1 Receptor Signaling in the Habenula of Teleost Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | The Roles of Kisspeptin System in the Reproductive Physiology of Fish With Special Reference to Chub Mackerel Studies as Main Axis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The mRNA expression patterns of kisspeptins, GnRHs, and gonadotropins in the brain and pituitary gland of a tropical damselfish, Chrysiptera cyanea, during the reproductive cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | New Evidence for the Existence of Two Kiss/Kissr Systems in a Flatfish Species, the Turbot (Scophthalmus maximus), and Stimulatory Effects on Gonadotropin Gene Expression [frontiersin.org]

- 13. Characterization of kiss2 and kissr2 genes and the regulation of kisspeptin on the HPG axis in Cynoglossus semilaevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. files.molecularinstruments.com [files.molecularinstruments.com]

- 18. Frontiers | Functional Significance of GnRH and Kisspeptin, and Their Cognate Receptors in Teleost Reproduction [frontiersin.org]

- 19. Expression profile of kisspeptin2 and gonadotropin-releasing hormone2 mRNA during photo-thermal and melatonin treatments in the female air-breathing catfish Heteropneustes fossilis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of Kisspeptin 2 (Kiss2) in Non-Mammalian Vertebrates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the kisspeptin system revolutionized our understanding of reproductive neuroendocrinology in mammals. In non-mammalian vertebrates, this system exhibits a greater complexity, with the presence of a second kisspeptin gene, kiss2, and its cognate receptor, Kissr2. This technical guide provides a comprehensive overview of the current knowledge on Kiss2 peptide function in these species, with a particular focus on teleost fish. We delve into its pivotal role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, its involvement in the onset of puberty, and its emerging non-reproductive functions. This document summarizes key quantitative data, details common experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate further research and potential therapeutic applications.

Introduction: The Divergence of the Kisspeptin System

In contrast to placental mammals which possess a single kisspeptin gene (KISS1), most non-mammalian vertebrates, including teleosts and amphibians, have two paralogous genes: kiss1 and kiss2.[1][2][3] This duplication is thought to have arisen from an ancestral gene duplication event.[3] The this compound, and its primary receptor Kissr2 (also known as GPR54-2), form a distinct signaling system that plays a significant, though sometimes species-specific, role in vertebrate physiology.[2][4] While Kiss1 is often associated with non-reproductive functions in the habenula of some fish species, Kiss2 is predominantly implicated in the neuroendocrine control of reproduction.[5][6]

Core Function: Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary and most studied function of Kiss2 in non-mammalian vertebrates is the regulation of the HPG axis, which governs reproductive processes.

Stimulation of Gonadotropin-Releasing Hormone (GnRH)

In many teleost species, Kiss2 is a potent stimulator of Gonadotropin-Releasing Hormone (GnRH) synthesis and release.[7][8] However, the directness of this interaction is a subject of ongoing research and appears to vary among species. In some cichlid fish and striped bass, GnRH1 neurons express kissr2 mRNA, suggesting a direct regulatory pathway.[7][8] Conversely, in zebrafish and medaka, hypophysiotropic GnRH neurons do not appear to express kisspeptin receptors, indicating an indirect mode of action.[1] Intracerebroventricular (i.c.v.) administration of Kiss2 peptides has been shown to influence gnrh1 expression.[8]

Regulation of Gonadotropin (LH and FSH) Secretion

Kiss2 administration has been demonstrated to stimulate the synthesis and secretion of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the pituitary.[3][7][9] This can occur through the stimulation of GnRH, which in turn acts on the pituitary, or potentially through direct action on the pituitary gland itself.[1][10] However, some studies have shown that Kiss2 administration does not alter lhb and fshb mRNA levels in certain species like the yellowtail kingfish and chub mackerel.[11]

Role in Puberty and Gonadal Development

The expression of kiss2 and its receptor often increases around the time of puberty in fish, suggesting a role in the initiation of sexual maturation.[7][12] Chronic administration of kisspeptins has been shown to accelerate gonadal development in prepubertal fish.[6][7] For instance, in female striped bass, kiss1 and kiss2 and their receptors were dramatically elevated in mature females compared with prepubertal levels.[7]

Non-Reproductive Functions of Kiss2

Emerging evidence suggests that the Kiss2 system is not solely dedicated to reproduction. In zebrafish, Kiss2/Kissr2 signaling is implicated in non-reproductive functions, as knockout models for these genes exhibit normal reproductive capabilities.[6][13] Kissr2 immunoreactivity has been observed in corticotropes in the pituitary of zebrafish, suggesting a role in the stress axis.[13][14]

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on the effects of this compound in non-mammalian vertebrates.

| Species | Peptide Administered | Dose | Route of Administration | Measured Parameter | Result | Reference |

| European Sea Bass (Dicentrarchus labrax) | Kiss2-10 | 100 ng/g body weight | Intraperitoneal (IP) | Plasma LH levels | Significant increase | [3] |

| European Sea Bass (Dicentrarchus labrax) | Kiss2-10 | 100 ng/g body weight | Intraperitoneal (IP) | Plasma FSH levels | Significant increase | [3] |

| Goldfish (Carassius auratus) | Kiss1-10 | Not specified | Intraperitoneal (IP) | Serum LH levels | Significant increase | [6] |

| Goldfish (Carassius auratus) | Kiss2-10 | Not specified | Intraperitoneal (IP) | Serum LH levels | No significant effect | [6] |

| Chub Mackerel (Scomber japonicus) | This compound | Not specified | Intracerebroventricular (i.c.v.) | gnrh1 expression | Influenced | [8] |

| Chub Mackerel (Scomber japonicus) | This compound | Not specified | Intracerebroventricular (i.c.v.) | Gonadotropin transcription | Enhanced | [8] |

| Grass Puffer (Takifugu alboplumbeus) | gpKiss2 | Not specified | Not specified | kissr2 expression in brain | Significant elevation | [15] |

| Grass Puffer (Takifugu alboplumbeus) | gpKiss2 | Not specified | Not specified | gnrh1 expression in brain | Significant elevation | [15] |

| Half-smooth tongue sole (Cynoglossus semilaevis) | Kisspeptin | Not specified | Intramuscular injection | FSH and LH mRNA in ovary | Stimulated | [16] |

| Half-smooth tongue sole (Cynoglossus semilaevis) | Kisspeptin | Not specified | Intramuscular injection | FSH and LH mRNA in testis | Inhibited | [16] |

Table 1: Effects of Kiss2 Administration on Reproductive Hormones and Gene Expression.

| Species | Gene | Tissue | Change During Spawning Season | Reference |

| Grass Puffer (Takifugu alboplumbeus) | Kiss2 mRNA | Brain | Significantly elevated | [17] |

| Grass Puffer (Takifugu alboplumbeus) | Kiss1r (Kissr2) mRNA | Brain | Significantly elevated | [17] |

| Grass Puffer (Takifugu alboplumbeus) | Kiss2 mRNA | Pituitary | Significantly elevated | [17] |

| Grass Puffer (Takifugu alboplumbeus) | Kiss1r (Kissr2) mRNA | Pituitary | Significantly elevated | [17] |

| Red Sea Bream (Pagrus major) | kiss2-expressing neurons | Hypothalamus | Greater during first spawning season | [7] |

Table 2: Changes in Kiss2 System Gene Expression Associated with Reproductive State.

Experimental Protocols

This section outlines common methodologies used to investigate Kiss2 function in non-mammalian vertebrates.

In Situ Hybridization for Localization of kiss2 and kissr2 mRNA

Objective: To visualize the anatomical distribution of kiss2 and kissr2 transcripts in the brain and pituitary.

Methodology:

-

Tissue Preparation: Fish are anesthetized and perfused with 4% paraformaldehyde (PFA). Brains and pituitaries are dissected and post-fixed in 4% PFA overnight at 4°C. Tissues are then cryoprotected in a sucrose gradient (10%, 20%, 30%).

-

Sectioning: Tissues are embedded in OCT compound and sectioned on a cryostat at 14-20 µm thickness. Sections are mounted on Superfrost Plus slides.

-

Probe Synthesis: Digoxigenin (DIG)-labeled antisense and sense RNA probes are synthesized by in vitro transcription from a linearized plasmid containing the target cDNA.

-

Hybridization: Sections are acetylated, permeabilized with proteinase K, and pre-hybridized. Hybridization with the labeled probe is carried out overnight at 65°C in a humidified chamber.

-

Washing and Detection: Slides are washed under high stringency conditions. The DIG-labeled probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP). The signal is visualized using a colorimetric substrate such as NBT/BCIP.

-

Imaging: Sections are imaged using a bright-field microscope.

CRISPR-Cas9 Mediated Gene Knockout of kiss2 or kissr2

Objective: To create loss-of-function models to study the necessity of the Kiss2 system.

Methodology:

-

gRNA Design and Synthesis: Single guide RNAs (sgRNAs) targeting the first exon of the kiss2 or kissr2 gene are designed using online tools (e.g., CRISPRscan). The sgRNAs are synthesized by in vitro transcription.[18][19]

-

Cas9 Preparation: Cas9 mRNA is synthesized in vitro or purified Cas9 protein is used.[20]

-

Microinjection: A solution containing the sgRNA and Cas9 mRNA/protein is microinjected into one-cell stage zebrafish embryos.[21]

-

Genotyping: Genomic DNA is extracted from a subset of injected embryos (or from fin clips of adult fish) to screen for mutations. The target region is amplified by PCR, and mutations are detected by methods such as heteroduplex mobility assay or sequencing.[20]

-

Raising Founders and Screening for Germline Transmission: Injected (F0) fish are raised to adulthood and outcrossed with wild-type fish. The resulting F1 generation is screened for the presence of the mutation to identify founders that have transmitted the mutation through their germline.[20]

-

Generation of Homozygous Mutants: Heterozygous F1 fish are incrossed to generate homozygous F2 mutants for phenotypic analysis.

Calcium Imaging of Kissr2 Activation

Objective: To measure intracellular calcium mobilization in response to this compound, indicating receptor activation.

Methodology:

-

Cell Culture and Transfection: A cell line (e.g., CHO or COS-7 cells) is transiently or stably transfected with an expression vector encoding the Kissr2 receptor.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at room temperature.[22]

-

Peptide Stimulation and Imaging: The cells are placed on the stage of a fluorescence microscope equipped with a perfusion system. A baseline fluorescence is recorded, and then the cells are stimulated with varying concentrations of this compound.[22]

-

Data Analysis: Changes in intracellular calcium concentration are measured by quantifying the changes in fluorescence intensity over time.[23][24] The response is often biphasic, with an initial sharp peak followed by a sustained plateau.[24]

Visualizations: Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The this compound is a critical regulator of the reproductive axis in many non-mammalian vertebrates. Its role in stimulating GnRH and gonadotropin secretion is well-documented, although the precise signaling pathways and points of interaction within the HPG axis can be species-specific. The dispensability of the Kiss2 system for reproduction in zebrafish highlights the complexity and potential redundancy in the neuroendocrine control of reproduction in some species. Future research should focus on elucidating the indirect pathways through which Kiss2 may influence GnRH neurons, further exploring its non-reproductive roles, and investigating the therapeutic potential of Kiss2 analogs for aquaculture and conservation efforts. A deeper understanding of the Kiss2 system in a wider range of non-mammalian species will undoubtedly provide valuable insights into the evolution of reproductive control in vertebrates.

References

- 1. Kisspeptin and GnRH interactions in the reproductive brain of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview and New Insights Into the Diversity, Evolution, Role, and Regulation of Kisspeptins and Their Receptors in Teleost Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The kiss/kissr Systems Are Dispensable for Zebrafish Reproduction: Evidence From Gene Knockout Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Roles of Kisspeptin System in the Reproductive Physiology of Fish With Special Reference to Chub Mackerel Studies as Main Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Roles of Kisspeptin System in the Reproductive Physiology of Fish With Special Reference to Chub Mackerel Studies as Main Axis [frontiersin.org]

- 9. Frontiers | New Evidence for the Existence of Two Kiss/Kissr Systems in a Flatfish Species, the Turbot (Scophthalmus maximus), and Stimulatory Effects on Gonadotropin Gene Expression [frontiersin.org]

- 10. Effects of Kiss2 on the Expression of Gonadotropin Genes in the Pituitary of Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Overview and New Insights Into the Diversity, Evolution, Role, and Regulation of Kisspeptins and Their Receptors in Teleost Fish [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Distribution of Kiss2 receptor in the brain and its localization in neuroendocrine cells in the zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Kisspeptin Exhibits Stimulatory Effects on Expression of the Genes for Kisspeptin Receptor, GnRH1 and GTH Subunits in a Gonadal Stage-Dependent Manner in the Grass Puffer, a Semilunar-Synchronized Spawner [frontiersin.org]

- 16. Characterization of kiss2 and kissr2 genes and the regulation of kisspeptin on the HPG axis in Cynoglossus semilaevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Elevation of Kiss2 and its receptor gene expression in the brain and pituitary of grass puffer during the spawning season - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giraldezlab.org [giraldezlab.org]

- 19. Generation of Zebrafish Models by CRISPR /Cas9 Genome Editing | Springer Nature Experiments [experiments.springernature.com]